

Synonyms and alternative names for 1-Phenyl-1,4-diazepane

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Compound of Interest

Compound Name: **1-Phenyl-1,4-diazepane**

Cat. No.: **B1366720**

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An In-Depth Technical Guide to **1-Phenyl-1,4-diazepane**: Synthesis, Characterization, and Applications

Introduction: Defining the Core Scaffold

1-Phenyl-1,4-diazepane, a key heterocyclic compound, serves as a foundational scaffold in modern medicinal chemistry and drug discovery. This seven-membered diazepine ring, substituted with a phenyl group at one of the nitrogen atoms, represents a "privileged structure." Its conformational flexibility and the specific spatial arrangement of its nitrogen atoms allow for potent and selective interactions with a variety of biological targets. This guide provides an in-depth exploration of its chemical identity, synthesis methodologies, analytical characterization, and its significant role in the development of novel therapeutics, particularly for central nervous system (CNS) disorders. The 1,4-diazepane moiety is associated with a wide spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties, making its derivatives a subject of intense research.[\[1\]](#)

Section 1: Chemical Identity and Physicochemical Properties

Accurate identification is paramount for regulatory compliance, synthesis planning, and experimental reproducibility. **1-Phenyl-1,4-diazepane** is known by several identifiers across various chemical databases and commercial suppliers.

Synonyms and Alternative Nomenclature

The compound is most commonly identified by its IUPAC name and CAS number. However, researchers may encounter it under different names in the literature and supplier catalogs.

Identifier Type	Value	Source
IUPAC Name	1-phenyl-1,4-diazepane	[2] [3]
CAS Number	61903-27-3	[2] [3]
Molecular Formula	C ₁₁ H ₁₆ N ₂	[2]
Common Synonym	N-Phenylhomopiperazine	
EC Number	819-393-2	[2]
PubChem CID	10921049	[2]

Core Physicochemical Data

The compound's physical and chemical properties dictate its behavior in solution, its reactivity, and its potential pharmacokinetic profile. These parameters are crucial for designing synthetic routes and formulating analytical protocols.

Property	Value	Unit	Source
Molecular Weight	176.26	g/mol	[2]
Monoisotopic Mass	176.131348519	Da	[2]
Physical Form	Liquid	[3]	
XLogP3-AA (Predicted)	1.5	[2]	

Section 2: Synthesis Methodologies

The synthesis of the **1-phenyl-1,4-diazepane** scaffold can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and the need for subsequent derivatization. A common and effective strategy

involves the cyclization of an aniline precursor with a suitable bis-electrophile. While direct synthesis protocols for this specific molecule are detailed in patent literature[4], the general principles often parallel the synthesis of related N-aryl piperazines and diazepanes.[5][6]

Retrosynthetic Analysis & Common Strategies

A logical retrosynthetic approach involves disconnecting the diazepane ring to reveal simpler, commercially available precursors. The most common disconnection is at the C-N bonds, leading back to aniline and a 1,4-difunctionalized butane derivative or, more commonly, a pre-formed diazepane ring that is subsequently arylated. An alternative is the construction of the ring from aniline and a bis-electrophile like bis(2-chloroethyl)amine.[6]

Generalized Experimental Protocol: N-Arylation of Homopiperazine

This protocol describes a common laboratory-scale synthesis via a Buchwald-Hartwig amination, a powerful cross-coupling reaction.

Causality Behind Choices:

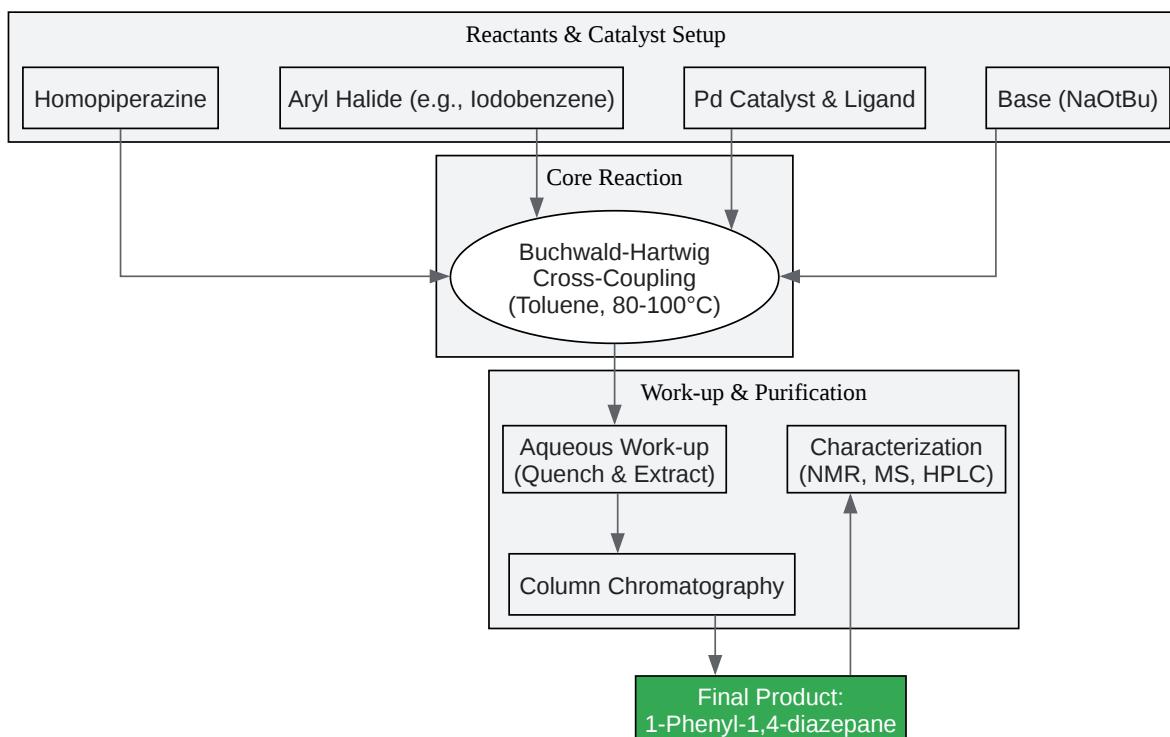
- **Catalyst System:** A Palladium (Pd) catalyst (e.g., $\text{Pd}_2(\text{dba})_3$) is used for its efficiency in forming C-N bonds. A phosphine ligand (e.g., BINAP) is crucial for stabilizing the Pd catalyst and facilitating the reductive elimination step that forms the final product.
- **Base:** A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, making it a more active nucleophile for the catalytic cycle.
- **Solvent:** An anhydrous, aprotic solvent like toluene is used to prevent quenching of the base and deactivation of the catalyst.
- **Purification:** Column chromatography is the standard method for separating the desired product from the catalyst, unreacted starting materials, and byproducts, ensuring high purity.

Step-by-Step Methodology:

- **Inert Atmosphere:** To a flame-dried Schlenk flask, add $\text{Pd}_2(\text{dba})_3$ (1-2 mol%) and BINAP (1.5-3 mol%). Purge the flask with an inert gas (Argon or Nitrogen) for 15 minutes.

- Reagent Addition: Add sodium tert-butoxide (1.4 equivalents), homopiperazine (1,4-diazepane, 1.2 equivalents), and anhydrous toluene.
- Substrate Addition: Add the aryl halide (e.g., iodobenzene or bromobenzene, 1.0 equivalent) via syringe.^[4]
- Reaction: Heat the mixture to 80-100 °C and stir under the inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Synthesis Workflow Diagram

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Caption: A generalized workflow for the synthesis of **1-Phenyl-1,4-diazepane**.

Section 3: Analytical Characterization

Robust analytical characterization is essential to confirm the identity, purity, and structure of the synthesized **1-Phenyl-1,4-diazepane**. A combination of spectroscopic and chromatographic techniques is typically employed.[7]

Key Analytical Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are indispensable for structural elucidation. ^1H NMR provides information on the number of different types of protons and their connectivity, while ^{13}C NMR confirms the carbon skeleton.
- Mass Spectrometry (MS): Used to determine the molecular weight of the compound, confirming the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass, further validating the elemental composition.[4]
- High-Performance Liquid Chromatography (HPLC): The primary technique for assessing the purity of the final compound. When coupled with a UV detector, it can quantify the product and any impurities.

Protocol: Purity Assessment by Reverse-Phase HPLC

Causality Behind Choices:

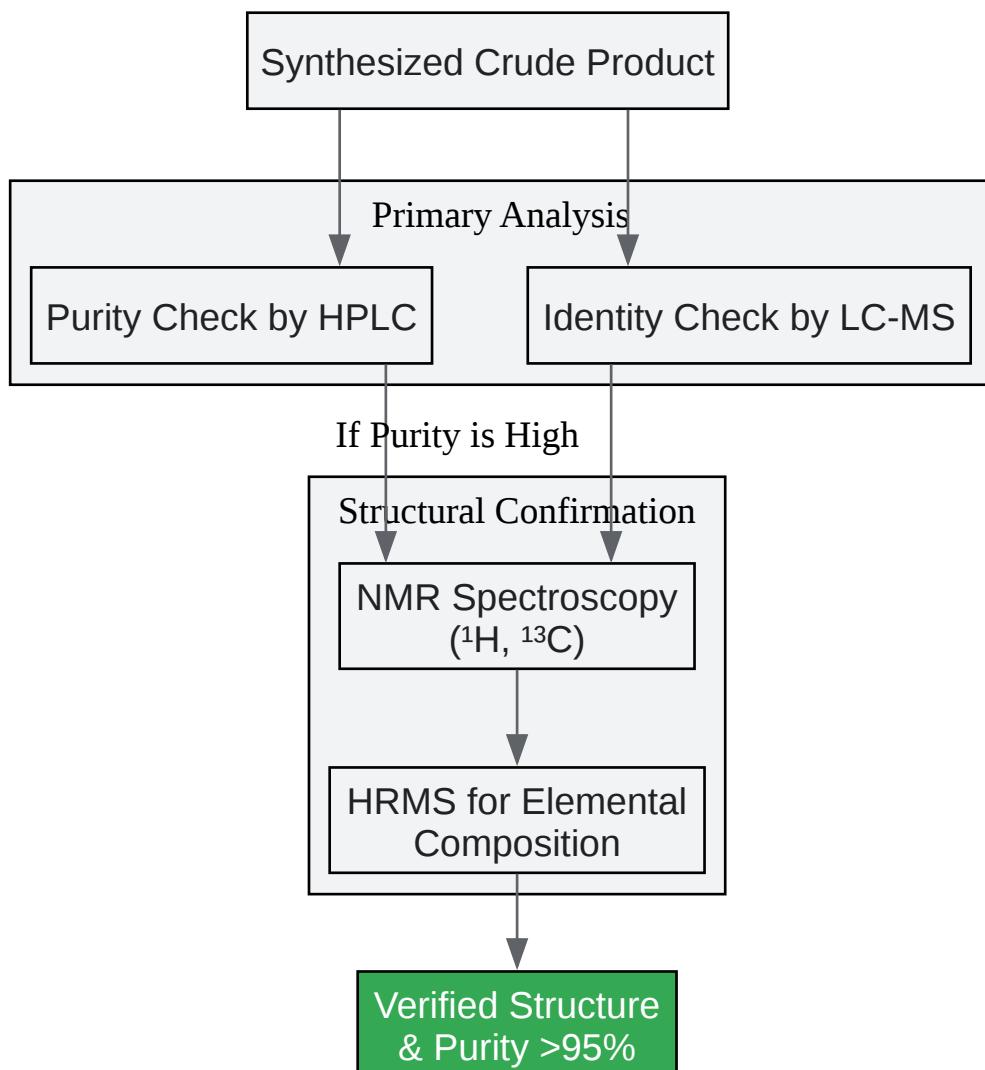
- Column: A C18 column is a standard choice for reverse-phase chromatography of moderately polar organic molecules.
- Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) and a polar organic solvent like acetonitrile or methanol is used to elute compounds with varying polarities.
- Detector: A Diode Array Detector (DAD) or UV detector is used, typically set to a wavelength where the phenyl group has strong absorbance (e.g., 254 nm).

Step-by-Step Methodology:

- Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Dilute to a working concentration of ~50-100 $\mu\text{g}/\text{mL}$ with the mobile phase.
- Instrument Setup:
 - Column: C18, 4.6 x 150 mm, 5 μm particle size.
 - Mobile Phase A: Water + 0.1% Formic Acid.

- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 μ L.
- Detector: UV at 254 nm.
- Analysis: Inject the sample and acquire the chromatogram.
- Data Interpretation: The purity is calculated based on the area percentage of the main product peak relative to the total area of all observed peaks.

Analytical Workflow Diagram



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Caption: A standard workflow for the analytical validation of synthesized compounds.

Section 4: Applications in Research and Drug Discovery

The **1-phenyl-1,4-diazepane** scaffold is a cornerstone in the design of ligands for CNS targets due to its unique structural and electronic properties. Its derivatives have shown promise in targeting complex neurological and psychiatric disorders.

Ligands for Sigma (σ) Receptors

Sigma receptors (σ_1 and σ_2) are implicated in a range of neurological functions and diseases, including neurodegenerative disorders, schizophrenia, and neuropathic pain. The diazepane scaffold serves as a conformationally flexible alternative to more rigid piperidine or piperazine rings. Research has shown that expanding a piperidine core to a diazepane ring can enhance binding affinity for σ receptors.^[8] Novel diazepane derivatives, including those with a phenyl group, have been synthesized and evaluated as high-affinity σ_1 receptor ligands with potent antioxidant activity and low cytotoxicity, marking them as promising candidates for neuroprotective therapies.^[8]

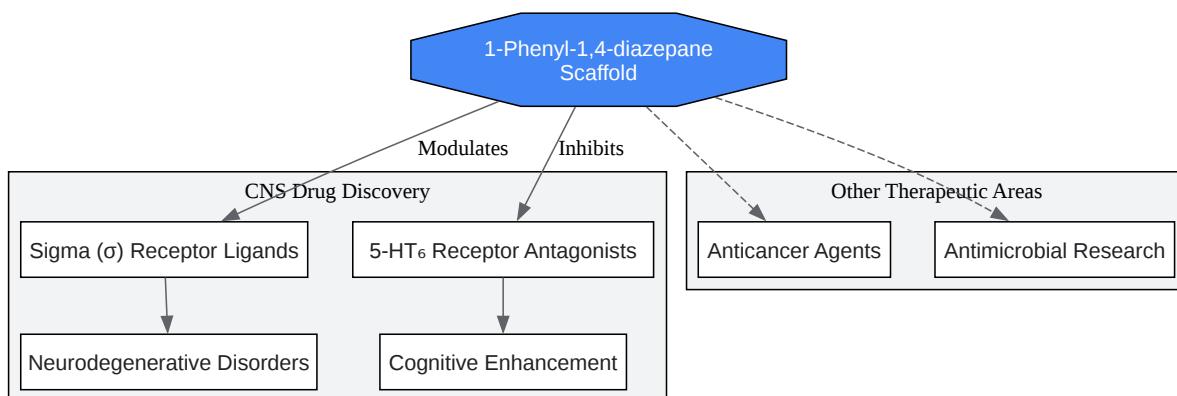
Serotonin Receptor (5-HT) Antagonists

The serotonin 5-HT₆ receptor is a key target in the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia. The **1-phenyl-1,4-diazepane** core has been incorporated into the design of potent and selective 5-HT₆ receptor antagonists.^[9] The scaffold acts as a suitable bioisostere for other amine-containing cores, allowing for fine-tuning of the molecule's interaction with the receptor binding pocket.

Broader Pharmacological Significance

The broader class of 1,4-diazepines and their fused-ring analogues (benzodiazepines) are well-known for their diverse pharmacological effects.^{[1][10]} While classic benzodiazepines like Diazepam act on GABA-A receptors^[11], novel diazepane derivatives are being explored for a wider range of targets. The structural motif is prevalent in compounds investigated for anticancer, antibacterial, and antifungal activities, highlighting the versatility of the seven-membered ring system in drug design.^[1]

Diagram of Pharmacological Relevance

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Caption: The central role of the **1-Phenyl-1,4-diazepane** scaffold in drug discovery.

Section 5: Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **1-Phenyl-1,4-diazepane** is classified with several hazards. It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[2][3]

Hazard Statements:

- H302: Harmful if swallowed[2][3]
- H315: Causes skin irritation[2][3]
- H318: Causes serious eye damage[2][3]
- H335: May cause respiratory irritation[2][3]

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

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